5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
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Overview
Description
5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-fluoro-3,5-dimethoxyphenyl group at the 5-position and two amino groups at the 2- and 4-positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 4-fluoro-3,5-dimethoxybenzyl chloride, which is obtained by reacting 4-fluoro-3,5-dimethoxybenzyl alcohol with thionyl chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by reacting guanidine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide.
Coupling Reaction: The final step involves the coupling of the 4-fluoro-3,5-dimethoxybenzyl chloride with the pyrimidine intermediate in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: A similar compound with a trimethoxybenzyl group instead of a fluoro-dimethoxyphenyl group.
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Uniqueness
The uniqueness of 5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro-dimethoxyphenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
56518-56-0 |
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Molecular Formula |
C13H15FN4O2 |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
5-[(4-fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H15FN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) |
InChI Key |
PLEULQHGUZQCDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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